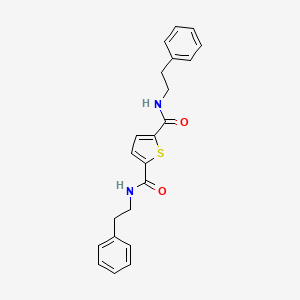![molecular formula C18H17NO4 B15021702 N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the visible-light-mediated [3+2] cycloaddition reaction, which is a key step in forming the naphthofuran core . This reaction requires specific conditions such as the presence of visible light and appropriate catalysts to proceed efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives might exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthofuran derivatives and related heterocyclic compounds. Examples are:
Uniqueness
What sets N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE apart is its unique structural features, such as the tert-butyl and carboxamide groups, which can influence its reactivity and interactions with biological targets. These features can make it more selective or potent in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
N-tert-butyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17NO4/c1-9-12(17(22)19-18(2,3)4)13-14(20)10-7-5-6-8-11(10)15(21)16(13)23-9/h5-8H,1-4H3,(H,19,22) |
Clave InChI |
CDNKHKJXXTYHDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15021623.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)
![ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B15021631.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021636.png)

![4-(dimethylamino)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15021643.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021651.png)

![N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B15021661.png)
![6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15021662.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)
![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021684.png)

